Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-

Catalog No.
S6872733
CAS No.
1251687-37-2
M.F
C18H17FN6O3S
M. Wt
416.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[...

CAS Number

1251687-37-2

Product Name

Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-

IUPAC Name

6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Molecular Formula

C18H17FN6O3S

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C18H17FN6O3S/c19-11-3-1-2-4-12(11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27)

InChI Key

PSHRSIMNWHXBNY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N

The exact mass of the compound 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is 416.10668776 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Kinase Inhibition

    The compound possesses a thiazolopyrimidine core, a chemical scaffold present in several kinase inhibitors []. Kinases are enzymes involved in regulating many cellular processes. Kinase inhibitors are a major class of drugs used to treat various diseases, including cancer []. Research could explore if this compound has inhibitory activity against specific kinases.

  • Antimicrobial Activity

    The thiazolopyrimidine core is also found in some antimicrobials []. Research could investigate if this compound has antibacterial or antifungal properties.

Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- is a complex heterocyclic compound that combines features of isothiazole and pyrimidine structures. This compound is characterized by its unique bicyclic framework, which includes both a thiazole and a pyrimidine ring, contributing to its potential biological activities. The presence of the 2-fluorophenyl and piperazine moieties enhances its chemical diversity and may influence its pharmacological properties.

The reactivity of isothiazolo[4,5-d]pyrimidine derivatives often involves nucleophilic substitutions, cyclization reactions, and condensation processes. For example, the introduction of various substituents at the nitrogen or carbon positions can lead to significant changes in the biological activity of the resulting compounds. Reactions may include:

  • Nucleophilic attack on electrophilic centers in the pyrimidine ring.
  • Cyclization with other heterocycles to form more complex structures.
  • Condensation with amines or other nucleophiles to create amides or related compounds.

Isothiazolo[4,5-d]pyrimidine derivatives have been shown to exhibit a range of biological activities. Research indicates that these compounds can act as:

  • Antimicrobial agents, inhibiting the growth of various bacteria and fungi.
  • Antiviral agents, with specific activity against viral infections.
  • Immunomodulators, influencing immune response pathways in animal models . For instance, certain derivatives have demonstrated significant inhibition of humoral immune responses in vivo.

The synthesis of isothiazolo[4,5-d]pyrimidine derivatives typically involves several key steps:

  • Formation of the isothiazole ring through cyclization reactions involving thioamide precursors.
  • Pyrimidine ring construction, often achieved via condensation reactions with appropriate carbonyl compounds.
  • Functionalization at various positions through electrophilic substitution or nucleophilic addition.

Methods such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times .

Isothiazolo[4,5-d]pyrimidine compounds have potential applications in various fields:

  • Pharmaceuticals: As lead compounds for drug development targeting infectious diseases or cancer.
  • Agricultural chemicals: Serving as fungicides or herbicides due to their antimicrobial properties.
  • Biochemical probes: For studying biological pathways involving nucleic acids or proteins.

Studies on the interactions of isothiazolo[4,5-d]pyrimidine derivatives with biological targets are crucial for understanding their mechanisms of action. These studies often involve:

  • Binding affinity assays to evaluate interactions with enzymes or receptors.
  • Cellular assays to assess the effects on cell viability and proliferation.
  • Molecular docking studies to predict binding modes and affinities for specific targets.

Such interactions can reveal insights into how modifications to the compound's structure impact its biological efficacy.

Isothiazolo[4,5-d]pyrimidine derivatives share structural similarities with other heterocyclic compounds, including:

Compound NameStructureUnique Features
IsoxazoleC3H3NContains a five-membered ring with nitrogen; less diverse in substituents compared to isothiazolo derivatives.
Thiazolo[4,5-d]pyrimidineC6H6N2SSimilar bicyclic structure but lacks the carboxamide functionality; different biological profiles.
PyrimidinoneC4H4N2OSimpler structure; primarily involved in nucleic acid synthesis rather than diverse biological activities.

The uniqueness of isothiazolo[4,5-d]pyrimidine lies in its dual-ring system combining sulfur and nitrogen heteroatoms, which enhances its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

416.10668776 g/mol

Monoisotopic Mass

416.10668776 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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